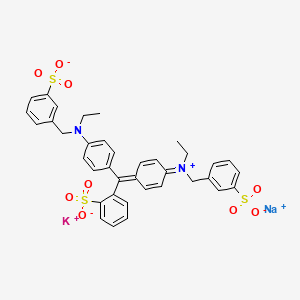
Benzenemethanaminium, N-ethyl-N-(4-((4-(ethyl((3-sulfophenyl)methyl)amino)phenyl)(2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-3-sulfo-, inner salt, potassium sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanaminium, N-ethyl-N-(4-((4-(ethyl((3-sulfophenyl)methyl)amino)phenyl)(2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-3-sulfo-, inner salt, potassium sodium salt is a synthetic compound known for its vibrant color properties. It is commonly used as a dye in various industries, including food, cosmetics, and textiles .
Preparation Methods
The synthesis of this compound involves multiple steps, starting with the reaction of benzenemethanaminium with ethyl groups and sulfophenyl groups. The reaction conditions typically require controlled temperatures and the presence of catalysts to ensure the proper formation of the desired product . Industrial production methods often involve large-scale reactors and continuous monitoring to maintain the quality and consistency of the compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents, leading to the formation of different sulfonated products.
Reduction: Reduction reactions can occur under specific conditions, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Benzenemethanaminium, N-ethyl-N-(4-((4-(ethyl((3-sulfophenyl)methyl)amino)phenyl)(2-sulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-3-sulfo-, inner salt, potassium sodium salt has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track and visualize processes.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for its potential use in diagnostic imaging and as a marker in certain medical tests.
Industry: Widely used in the textile and food industries for coloring products.
Mechanism of Action
The compound exerts its effects primarily through its ability to bind to specific molecular targets. In biological systems, it can interact with proteins and nucleic acids, altering their properties and functions. The pathways involved often include binding to specific receptors or enzymes, leading to changes in cellular activities .
Comparison with Similar Compounds
Compared to other similar compounds, this compound stands out due to its unique combination of ethyl and sulfophenyl groups, which confer specific properties such as enhanced solubility and stability. Similar compounds include:
Fast Green FCF: Another synthetic dye with similar applications but different structural properties.
Brilliant Blue FCF: Known for its use in food coloring, with a different set of functional groups.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
71701-19-4 |
|---|---|
Molecular Formula |
C37H34KN2NaO9S3 |
Molecular Weight |
809.0 g/mol |
IUPAC Name |
potassium;sodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3.K.Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);;/q;2*+1/p-2 |
InChI Key |
UVHCGJRQTNCABI-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Na+].[K+] |
Related CAS |
25305-78-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


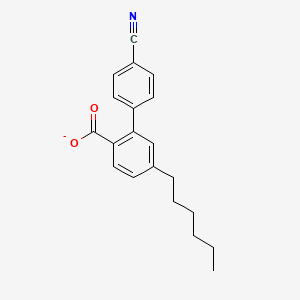
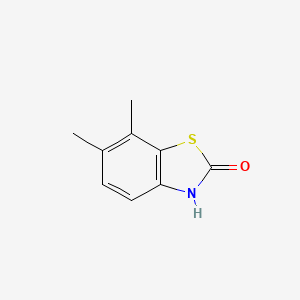
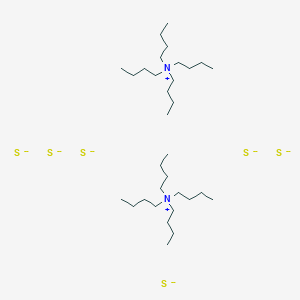
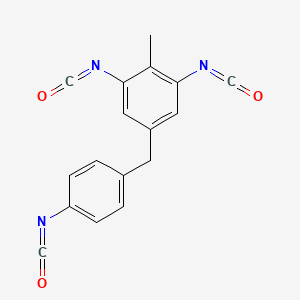
![Pyrimidine, 5,5'-(2-methylpropylidene)bis[2,4,6-tris[(trimethylsilyl)oxy]-](/img/structure/B13804397.png)
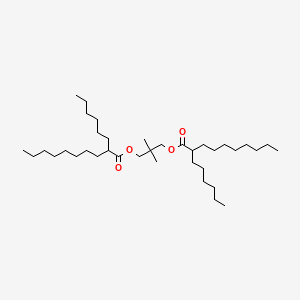

![Methyl 3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13804425.png)
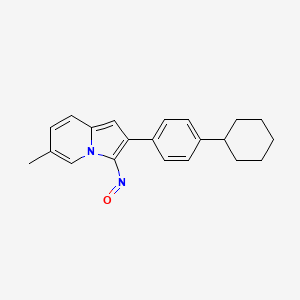
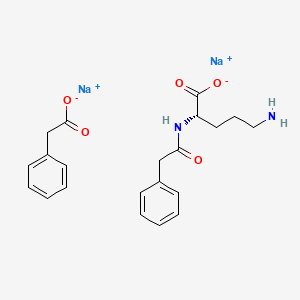
![4-Chloro-3-[3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13804441.png)

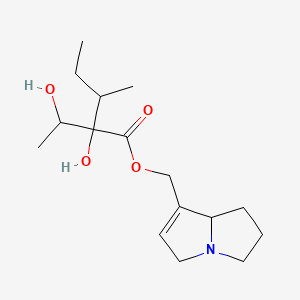
![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
